

Molecular structure of Tert-butyl (4-methylpiperidin-4-YL)carbamate

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Compound of Interest

Compound Name: *Tert-butyl (4-methylpiperidin-4-YL)carbamate*

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An In-Depth Technical Guide to **Tert-butyl (4-methylpiperidin-4-YL)carbamate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **Tert-butyl (4-methylpiperidin-4-YL)carbamate**. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.

Molecular Structure and Properties

Tert-butyl (4-methylpiperidin-4-YL)carbamate, with the CAS Number 163271-08-7, is a white to off-white solid organic compound.^{[1][2]} Its structure features a piperidine ring substituted at the 4-position with both a methyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is instrumental in synthetic chemistry, allowing for selective reactions at other sites of the molecule.

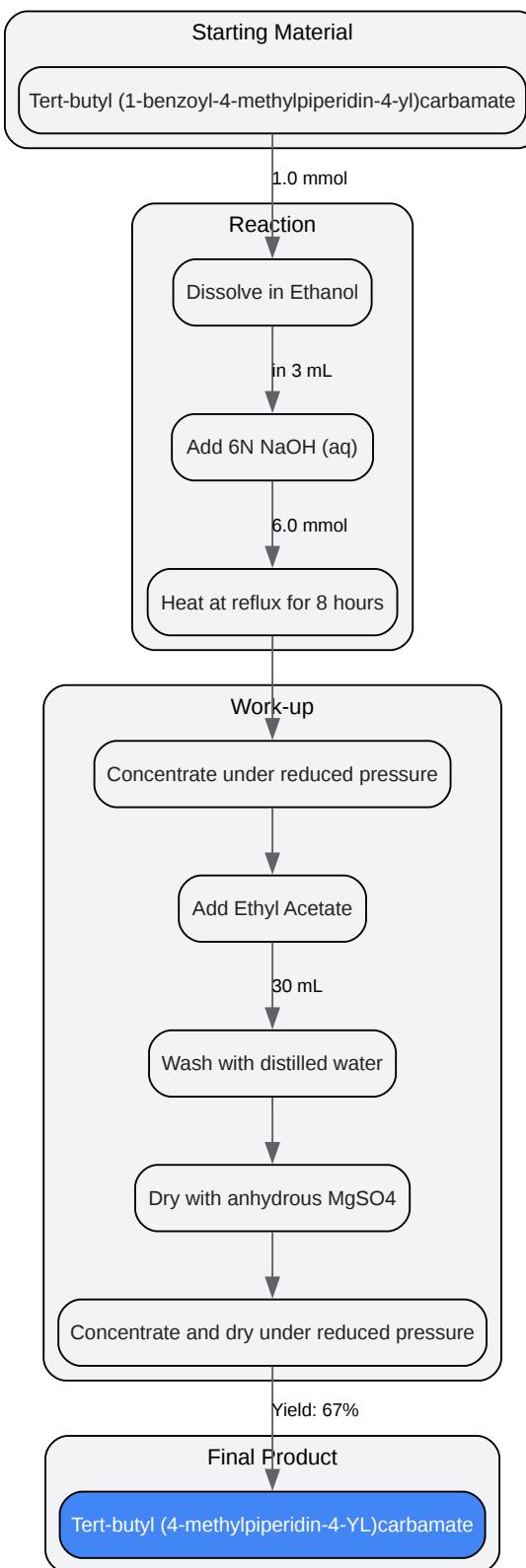
Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	163271-08-7	[2]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[3]
Molecular Weight	214.3 g/mol	[3]
IUPAC Name	tert-butyl N-(4-methylpiperidin-4-yl)carbamate	[2]
Appearance	White to off-white powder	[1]
Boiling Point	308.407 °C at 760 mmHg	[2]
Density	1.014 g/cm ³	[2]
pKa	12.75 ± 0.20 (Predicted)	[1]
LogP	1.54 (Predicted)	[2]

Synthesis

A common synthetic route to **Tert-butyl (4-methylpiperidin-4-YL)carbamate** involves the deprotection of a benzoyl-protected precursor.[\[4\]](#)

Synthesis Workflow

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A flowchart illustrating the synthesis of **Tert-butyl (4-methylpiperidin-4-YL)carbamate**.

Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of **Tert-butyl (4-methylpiperidin-4-YL)carbamate** from its N-benzoyl precursor.[4]

- **Dissolution:** Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (318 mg, 1.0 mmol) in ethanol (3 mL).
- **Hydrolysis:** Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.
- **Reflux:** Heat the reaction mixture at reflux for 8 hours.
- **Solvent Removal:** Upon completion of the reaction, concentrate the mixture under reduced pressure.
- **Extraction:** Add ethyl acetate (30 mL) to the concentrated residue. Separate the organic layer and wash it twice with distilled water.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Final Product Isolation:** Concentrate the dried organic layer under reduced pressure and dry the resulting solid to obtain **Tert-butyl (4-methylpiperidin-4-YL)carbamate** (145 mg, 0.67 mmol, 67% yield).[4]

Spectroscopic Characterization

The structure of **Tert-butyl (4-methylpiperidin-4-YL)carbamate** can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

Technique	Data	Source
Mass Spectrometry (EI)	m/z: 214 [M] ⁺	[4]
¹ H-NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s)	[4]
¹³ C-NMR	Data not explicitly found in the search results. Predicted peaks would include signals for the tert-butyl group (~28 ppm for CH ₃ , ~79 ppm for the quaternary carbon), the piperidine ring carbons, the methyl group on the piperidine ring, and the carbamate carbonyl (~155 ppm).	
Infrared (IR)	Data not explicitly found in the search results. Expected characteristic peaks would include N-H stretching (~3300-3500 cm ⁻¹), C-H stretching (~2850-3000 cm ⁻¹), and C=O stretching of the carbamate (~1680-1700 cm ⁻¹).	

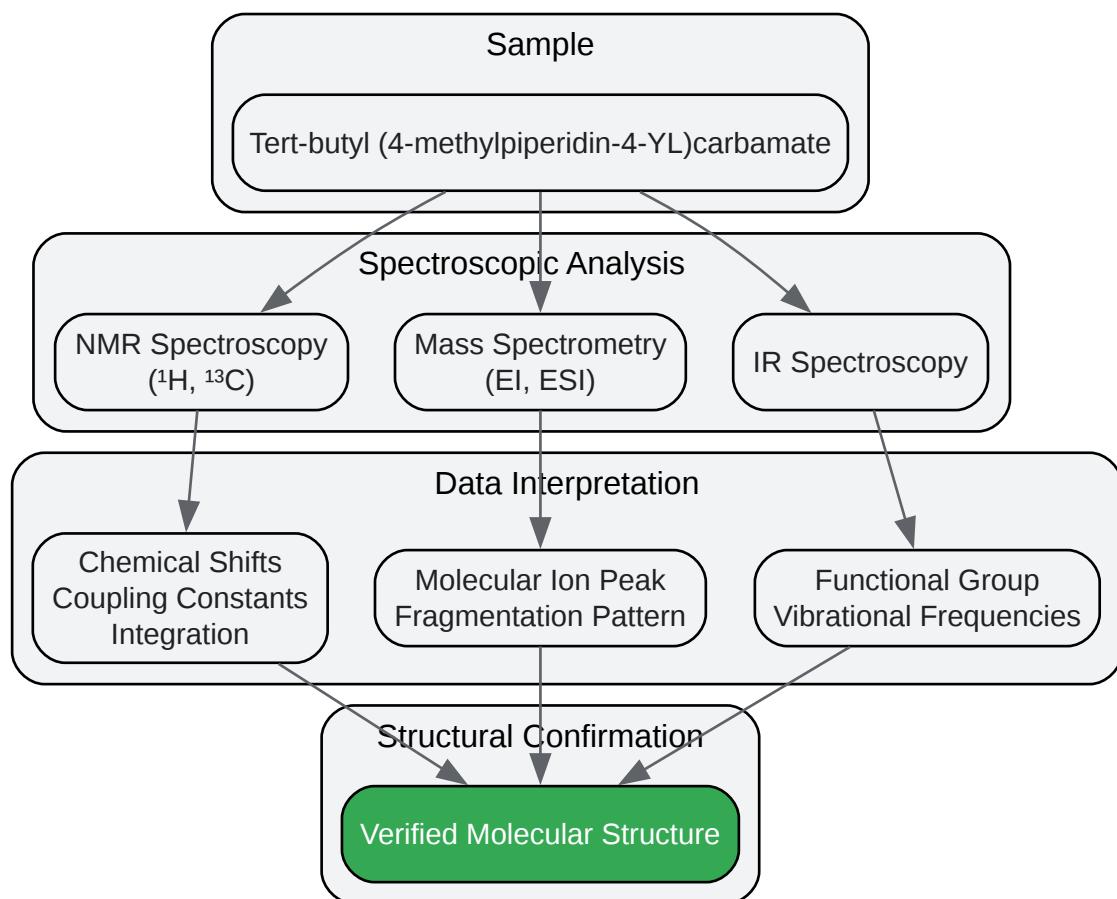
Experimental Protocols: Characterization

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[\[5\]](#)[\[6\]](#)
- Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[7\]](#)[\[8\]](#)
- Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

For a compound like **Tert-butyl (4-methylpiperidin-4-YL)carbamate**, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable methods.

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation (EI):
 - Ionization Energy: 70 eV.
 - Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-500).
- Instrumentation (ESI):
 - Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.^[9]
 - Full Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule $[M+H]^+$.
 - Tandem MS (MS/MS): If further structural elucidation is needed, perform a product ion scan of the precursor ion to observe fragmentation patterns.^[9]

Spectroscopic Data Interpretation Workflow



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Workflow for the structural elucidation of the target compound.

Applications in Drug Development

Tert-butyl (4-methylpiperidin-4-YL)carbamate is a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.^{[2][4]} The piperidine scaffold is a common motif in many biologically active compounds. While this specific molecule is primarily a building block, derivatives of substituted piperidines have shown a range of biological activities, including potential as inhibitors of heat shock proteins and as agents targeting neurological disorders.^[1] The presence of the methyl group at the 4-position can provide steric hindrance or favorable interactions within a binding pocket, and the protected amine allows for further synthetic modifications.

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